4-Chloro-2-fluoro-3-formylphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-fluoro-3-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura coupling reaction. This reaction is a key method for forming carbon–carbon bonds, and it is used in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them useful in the development of enzyme inhibitors and proteasome inhibitors .
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various cellular proteins .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Chloro-2-fluoro-3-formylphenylboronic acid in laboratory settings. Boronic acids are generally stable under physiological conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formylphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method involves the use of palladium-catalyzed borylation reactions. For instance, starting from 4-chloro-2-fluoro-3-iodobenzaldehyde, a borylation reaction can be carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMSO, toluene).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Chloro-2-fluoro-3-carboxyphenylboronic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid.
Scientific Research Applications
4-Chloro-2-fluoro-3-formylphenylboronic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-formylphenylboronic acid
Uniqueness
4-Chloro-2-fluoro-3-formylphenylboronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a formyl group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
4-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound notable for its unique structural features, including a boronic acid group, a chloro substituent, and a fluoro substituent. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and agricultural chemistry. Its potential biological activities primarily stem from its ability to interact with enzymes and participate in cross-coupling reactions.
- Molecular Formula : C₇H₆BClF₃O₃
- Molecular Weight : Approximately 195.48 g/mol
- Functional Groups : Boronic acid, aldehyde, chloro, and fluoro groups.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-12. MMPs are crucial in tissue remodeling and degradation processes, making them significant targets for therapeutic interventions in diseases such as arthritis and cancer. The compound's ability to inhibit MMPs suggests potential applications in drug development aimed at managing these conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it a valuable tool in organic synthesis .
Applications in Drug Development
The compound serves as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory and anticancer properties. It is involved in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives that are tested for biological activity. Some derivatives have shown promising results as potential drug candidates.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorophenylboronic Acid | C₆H₆BFO₃ | Lacks chloro substituent |
3-Fluoro-4-formylphenylboronic Acid | C₇H₆BFO₃ | Different position of formyl group |
4-Chloro-3-fluorophenylboronic Acid | C₇H₆BClF₃O₃ | Different functional group arrangement |
2-Fluoro-5-formylphenylboronic Acid | C₇H₆BFO₃ | Different positioning of substituents |
The presence of both chloro and fluoro groups enhances the reactivity of this compound compared to others, making it particularly effective in Suzuki coupling reactions.
Case Studies and Research Findings
- Inhibition Studies : Research indicates that this compound effectively inhibits MMPs involved in cancer progression and inflammatory diseases. Further studies are necessary to quantify its inhibitory potency compared to known inhibitors.
- Antimicrobial Testing : Related phenylboronic acids have been tested for antimicrobial activity against pathogens like Candida albicans and Escherichia coli, showing moderate effectiveness. Future studies should explore the specific activity of this compound against similar microbial strains .
- Synthesis Efficiency : The use of this compound in palladium-catalyzed reactions has been shown to yield high-purity products with excellent selectivity, emphasizing its utility in synthetic organic chemistry.
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOCAKEWZXMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223549 | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-44-4 | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.